Bicyclo[3.1.0]hexan-2-amine
Description
Significance of Bicyclic Amine Scaffolds in Advanced Organic Chemistry
Bicyclic amine scaffolds are pivotal structural motifs in medicinal chemistry and drug discovery. acs.orgbohrium.com Their rigid conformations allow for the precise positioning of functional groups in three-dimensional space, which can lead to high-affinity and selective interactions with biological targets. mdpi.com Molecules with a higher proportion of sp³-hybridized carbon centers, a characteristic feature of bicyclic systems, are often more successful as drug candidates. acs.org The development of synthetic methods to create functionalized, sp³-rich compounds, including bicyclic amines, is therefore an area of active research. acs.orgbohrium.com These scaffolds are found in a variety of biologically active compounds and serve as valuable building blocks in the synthesis of complex molecules. bohrium.comresearchgate.net The constrained nature of these frameworks also makes them useful tools for studying the conformational requirements of receptor binding. mdpi.comresearchgate.net
Structural Characteristics of the Bicyclo[3.1.0]hexane System
The Bicyclo[3.1.0]hexane system is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. nih.gov Its structure consists of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring. This fusion imparts significant ring strain, influencing its conformational preferences and reactivity. The parent compound, Bicyclo[3.1.0]hexane, has been studied to determine its precise molecular structure and conformational dynamics. acs.org
Table 1: Properties of Bicyclo[3.1.0]hexane
| Property | Value |
| Molecular Formula | C₆H₁₀ |
| Molar Mass | 82.14 g/mol |
| CAS Number | 285-58-5 |
| Synonyms | Norsabinane, Northujane |
This data is compiled from PubChem. nih.gov
The rigid, three-dimensional structure of the Bicyclo[3.1.0]hexane scaffold imposes significant steric constraints. This rigidity limits the rotational freedom of bonds and fixes the relative positions of substituents. mdpi.com For instance, substituents on the cyclopropane ring are held in a fixed spatial relationship to those on the cyclopentane ring. This steric hindrance can direct the approach of reagents in chemical reactions, leading to high levels of stereoselectivity. The conformational rigidity is also a key feature exploited in the design of molecules with specific biological activities, as it can enhance binding to target proteins by reducing the entropic penalty of binding. mdpi.comresearchgate.net
Overview of the Research Landscape for Bicyclo[3.1.0]hexan-2-amine and its Core System
Research on the Bicyclo[3.1.0]hexane system is multifaceted, spanning synthetic methodology, conformational analysis, and applications in medicinal chemistry. researchgate.netacs.org Synthetic chemists have developed various strategies to construct this bicyclic core, including transannular cyclizations and annulation reactions. researchgate.netacs.orgresearchgate.net These methods often aim to control the stereochemistry of the resulting products. acs.org
In medicinal chemistry, the Bicyclo[3.1.0]hexane scaffold is recognized as a "privileged scaffold," meaning it can be adapted to interact with a diverse range of biological targets. nih.gov Derivatives have been investigated for their potential as ligands for various receptors and enzymes. mdpi.com For example, conformationally restricted analogues of neurotransmitters have been synthesized using this scaffold to probe receptor binding requirements. mdpi.com The development of amine transaminases for the stereoselective synthesis of bicyclic amines highlights the pharmaceutical relevance of these compounds. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-2-1-4-3-5(4)6/h4-6H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPMXRWNGMGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 3.1.0 Hexan 2 Amine and Its Derivatives
General Synthetic Strategies for the Bicyclo[3.1.0]hexane Core Construction
The synthesis of the bicyclo[3.1.0]hexane core is a critical first step in accessing bicyclo[3.1.0]hexan-2-amine. Various strategies have been developed to construct this bicyclic system, primarily relying on intramolecular cyclization reactions.
Cyclization Reactions for Formation of the Bicyclic Structure
Intramolecular cyclization reactions are a powerful tool for the construction of the bicyclo[3.1.0]hexane framework, often proceeding with high efficiency and stereocontrol. nih.gov One of the most common approaches involves the intramolecular cyclopropanation of a suitable cyclopentene (B43876) precursor. This can be achieved through various methods, including the Simmons-Smith reaction, transition-metal-catalyzed decomposition of diazo compounds, and radical-mediated cyclizations.
Another effective strategy is the transannular alkylation of cyclohexane (B81311) derivatives. In this approach, a suitably functionalized cyclohexane undergoes an intramolecular ring contraction to form the bicyclo[3.1.0]hexane skeleton. ehu.es For instance, a 4-substituted cyclohexanone (B45756) can be induced to undergo a transannular C-C bond formation. ehu.es
Furthermore, intramolecular radical cyclopropanation of unactivated alkenes has emerged as a potent method. For example, the use of a Cu(I)/secondary amine cooperative catalyst can enable the single-step construction of bicyclo[3.1.0]hexane skeletons from simple α-methylene groups of aldehydes serving as the C1 source for the cyclopropane (B1198618) ring. d-nb.info This method has proven to have a broad substrate scope. d-nb.info
A (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions also provides a convergent route to bicyclo[3.1.0]hexanes. nih.gov This method is particularly effective for creating derivatives with high diastereoselectivity, especially when using difluorocyclopropenes. nih.gov
Amine Introduction Methodologies for this compound
Once the bicyclo[3.1.0]hexane core is established, the introduction of the amine functionality at the C-2 position is the subsequent key transformation. Reductive amination and nucleophilic substitution are the two principal strategies employed for this purpose.
Reductive amination of bicyclo[3.1.0]hexan-2-one is a widely utilized and versatile method for the synthesis of this compound. This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
The choice of reducing agent is crucial for the efficiency and stereoselectivity of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). rsc.org Sodium triacetoxyborohydride is often favored due to its mildness and high chemoselectivity for the iminium ion over the ketone starting material. rsc.org The stereochemical outcome of the reduction is often governed by the steric hindrance of the bicyclic system, with the hydride typically attacking from the less hindered face.
A study on the synthesis of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold employed reductive amination of a bicyclo[3.1.0]hexan-2-one derivative. rsc.org The use of sodium triacetoxyborohydride in the presence of acetic acid in tetrahydrofuran (B95107) (THF) successfully yielded the desired amine with the hydride adding from the less hindered face, resulting in a single isomer. rsc.org
| Amine Source | Reducing Agent | Solvent | Conditions | Outcome |
| Benzylamine | Na(CH₃COO)₃BH | Dry THF, AcOH | 8 h | Formation of the corresponding secondary amine. rsc.org |
| 4-Phenylbenzylamine | Na(CH₃COO)₃BH | Dry THF, AcOH | 8 h | Formation of the corresponding secondary amine. rsc.org |
Nucleophilic substitution reactions provide an alternative route for the introduction of the amine group. This method involves the displacement of a leaving group at the C-2 position of the bicyclo[3.1.0]hexane ring by an amine nucleophile. Suitable leaving groups include halides (e.g., -Br, -I) and sulfonates (e.g., -OTs, -OMs).
The success of this approach depends on the reactivity of the substrate and the nucleophilicity of the amine. The reaction typically proceeds via an S\N2 mechanism, which results in an inversion of stereochemistry at the C-2 center. This can be particularly useful for controlling the stereochemical outcome of the final product. For instance, treatment of a bicyclo[3.1.0]hexane derivative with a tosyl leaving group with an amine like dibenzylamine (B1670424) can lead to the formation of the corresponding tertiary amine. mdpi.com
Stereoselective and Asymmetric Synthesis of this compound Derivatives
The biological activity of many bicyclo[3.1.0]hexane derivatives is highly dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance.
Asymmetric Organocatalysis in Bicyclo[3.1.0]hexane Construction
Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective construction of the bicyclo[3.1.0]hexane core. nih.govresearchgate.net Chiral secondary amines, such as proline and its derivatives, are commonly used as catalysts to activate substrates and control the stereochemical outcome of the reaction.
One notable example is the organocatalytic transannular approach to stereodefined bicyclo[3.1.0]hexanes. nih.gov This strategy involves a cascade reaction, such as a Michael/Michael cascade, between an enal and a 4-alkenyl sulfamidate imine, catalyzed by a chiral amine. nih.gov This initially forms a cyclohexane adduct, which then undergoes a transannular alkylation to construct the bicyclo[3.1.0]hexane framework with high stereocontrol. nih.gov The stereochemistry of the final product can be directed by the choice of the organocatalyst and the reaction conditions. nih.gov
Furthermore, the combination of iminium and enamine activation by chiral organocatalysts allows for complex cascade reactions to proceed in a single operation, affording highly substituted bicyclo[3.1.0]hexane derivatives with excellent stereoselectivity. nih.gov These organocatalytic methods provide a valuable tool for the synthesis of enantioenriched bicyclo[3.1.0]hexane building blocks, which can then be converted to chiral this compound derivatives.
Intramolecular Cyclopropanation Approaches to Bicyclo[3.1.0]hexanes
Intramolecular cyclopropanation represents a powerful and direct method for the construction of the bicyclo[3.1.0]hexane ring system from acyclic precursors.
An intramolecular radical cyclopropanation of unactivated alkenes has been achieved using a cooperative catalytic system of Copper(I) and a secondary amine. d-nb.infonih.gov This method utilizes the α-methylene group of aldehydes as the C1 source for the cyclopropane ring. The reaction proceeds with high efficiency and a broad substrate scope, tolerating various substituents on the alkene. d-nb.infonih.gov A proposed mechanism involves the condensation of the alkenyl aldehyde with the secondary amine catalyst to form an enamine intermediate. A single electron transfer (SET) process then generates an α-alkyl radical of an iminium ion, which undergoes cyclization to form the bicyclo[3.1.0]hexane skeleton. nih.gov This approach has also been successfully adapted for asymmetric synthesis, providing enantioenriched bicyclo[3.1.0]hexanes. d-nb.infonih.gov
| Catalyst System | Substrate Type | Key Features |
| Cu(I)/Secondary Amine | Alkenyl Aldehydes | Radical cyclopropanation, broad scope, asymmetric variant available. d-nb.infonih.gov |
The intramolecular Simmons-Smith (IMSS) reaction is a well-established method for the synthesis of bicyclo[3.1.0]hexanes. acs.orgnih.gov This reaction involves the preparation of functionalized gem-diiodoalkanes containing allylic alcohols, which then undergo intramolecular cyclization mediated by a zinc carbenoid. acs.orgnih.gov The reaction is successful for the formation of both bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes. acs.orgnih.gov The choice of reaction conditions is crucial to promote cyclopropanation over other potential reaction pathways. acs.orgnih.gov The presence of directing groups, such as allylic alcohols, can significantly influence the efficiency and stereoselectivity of the cyclopropanation. acs.orgnih.gov
| Reagent | Substrate Type | Key Features |
| Et₂Zn/CH₂I₂ | Allylic alcohols with gem-diiodoalkane functionality | Intramolecular Simmons-Smith reaction, directing group effects. acs.orgnih.gov |
The reactivity of the zinc carbenoid can be tuned by modifying the zinc reagent. For example, the Furukawa conditions (Et₂Zn and CH₂I₂) generate a highly reactive carbenoid, while other variants using zinc carboxylates or phosphates have also been developed. thieme-connect.deethz.ch
Unsaturated terminal epoxides serve as effective precursors for the synthesis of bicyclo[3.1.0]hexan-2-ols through an intramolecular cyclopropanation reaction. ox.ac.ukacs.org This transformation is typically induced by a strong, hindered base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP). ox.ac.ukacs.org The proposed mechanism involves the deprotonation of the epoxide at the carbon atom alpha to the oxygen, a process that occurs stereoselectively trans to the alkyl chain. acs.org This generates a carbenoid intermediate which then undergoes intramolecular cyclization to furnish the bicyclo[3.1.0]hexan-2-ol with excellent retention of enantiopurity. acs.org A catalytic version of this reaction has been developed, making it amenable to large-scale synthesis. acs.org
| Base | Substrate Type | Intermediate | Product |
| LTMP (stoichiometric or catalytic) | Unsaturated terminal epoxides | α-lithiated epoxide (carbenoid) | Bicyclo[3.1.0]hexan-2-ol |
This methodology has been further extended to the use of unsaturated chlorohydrins, which can generate the requisite epoxide in situ. ox.ac.uk
Gold(I)-Catalyzed Enantioselective Oxidative Cyclopropanation of 1,6-Enynes
A significant advancement in the synthesis of bicyclo[3.1.0]hexane systems involves the gold(I)-catalyzed enantioselective oxidative cyclopropanation of 1,6-enynes. This method provides a direct route to chiral bicyclo[3.1.0]hexanes, which are valuable building blocks in organic synthesis. acs.org The reaction proceeds through a mechanism involving the activation of the alkyne by the gold catalyst, followed by an intramolecular cyclopropanation. acs.org
One notable example is the diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes, which has been achieved with high efficiency using a gold catalyst. acs.org This approach has been shown to be effective for a range of substrates, leading to the formation of bicyclo[3.1.0]hexanes with excellent stereocontrol. acs.org Mechanistic studies suggest the in situ generation of an α-oxo gold carbene intermediate, which then participates in the intramolecular cyclopropanation. acs.org
Key features of this methodology include:
High Enantioselectivity: The use of chiral ligands on the gold catalyst allows for the asymmetric synthesis of bicyclo[3.1.0]hexane derivatives.
Broad Substrate Scope: The reaction is tolerant of various functional groups on the 1,6-enyne substrate.
Atom Economy: This method is highly atom-economical as it constructs the bicyclic system in a single step from a linear precursor.
Diastereodivergent Synthetic Pathways for Substituted Bicyclo[3.1.0]hexanes
The development of diastereodivergent synthetic routes allows for the selective formation of different diastereomers of a product from a common starting material by simply modifying the reaction conditions or catalysts. A diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes has been developed utilizing a transannular alkylation reaction. researchgate.net This strategy employs asymmetric organocatalysis to install all stereocenters. researchgate.net
The process begins with a Michael/Michael cascade reaction between enals and 4-alkenyl sulfamidate imines, which, under iminium/enamine activation, forms a fused cyclohexane adduct. This intermediate is then subjected to a transannular alkylation/hydrolysis sequence through enamine activation with a primary amine to construct the bicyclic core. researchgate.net
Another diastereodivergent strategy involves a platinum(IV) chloride-catalyzed cycloisomerization of 1,5-enynes to construct the bicyclo[3.1.0]hexane core. hku.hk This method, coupled with a Lewis acid-induced diastereoselective polyene cyclization and a stereodivergent conjugate addition, allows for the construction of complex molecules with full stereocontrol. hku.hk
Late-Stage Resolution Techniques for Enantiopure Bicyclo[3.1.0]hexane Derivatives
Achieving enantiopurity is often a critical step in the synthesis of biologically active molecules. Late-stage resolution techniques are employed to separate enantiomers of racemic or diastereomeric mixtures of bicyclo[3.1.0]hexane derivatives.
One effective method involves the esterification of a racemic alcohol intermediate with a chiral resolving agent, such as O-acetyl-(S)-mandelic acid. researchgate.netnih.gov The resulting diastereomeric esters can then be separated by chromatography, followed by hydrolysis to afford the enantiopure alcohols. researchgate.netnih.gov This approach has been successfully used in the synthesis of conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings derived from a bicyclo[3.1.0]hexane core. researchgate.netnih.gov
The key steps in this resolution process are:
Esterification: Reaction of the racemic bicyclo[3.1.0]hexane derivative with a chiral acid or its derivative.
Separation: Chromatographic separation of the resulting diastereomers.
Hydrolysis: Removal of the chiral auxiliary to yield the enantiomerically pure target molecules.
Convergent Synthesis Approaches to the Bicyclo[3.1.0]hexane Framework
Convergent synthesis strategies involve the independent synthesis of different fragments of a target molecule, which are then combined in the final steps. This approach is often more efficient than linear syntheses for complex molecules.
A novel and convergent approach to the bicyclo[3.1.0]hexane skeleton is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This method, mediated by photoredox catalysis, allows for the construction of bicyclo[3.1.0]hexanes with an all-carbon quaternary center. nih.govrsc.org The reaction proceeds under mild conditions using either an organic or an iridium photoredox catalyst and blue LED irradiation, affording good yields for a wide range of substrates. nih.govrsc.org
A significant advantage of this methodology is its high diastereoselectivity, particularly when using difluorocyclopropenes. nih.gov This provides access to valuable fluorinated building blocks for medicinal chemistry. nih.gov The ready availability of both cyclopropene (B1174273) and aminocyclopropane starting materials makes this a rapid and efficient route to highly substituted bicyclic scaffolds with three contiguous stereocenters. nih.govrsc.org
| Catalyst System | Substrate 1 | Substrate 2 | Product | Diastereoselectivity |
| Iridium Photoredox Catalyst | Difluorocyclopropene | Cyclopropylaniline | Fluorinated Bicyclo[3.1.0]hexane | High |
| Organic Photoredox Catalyst | Diester-substituted Cyclopropene | Aminocyclopropane | Substituted Bicyclo[3.1.0]hexane | Varies |
Cascade Reactions for Constructing Complex Bicyclo[3.1.0]hexane Frameworks
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are particularly useful for the rapid construction of complex molecular architectures like the bicyclo[3.1.0]hexane framework.
One such approach involves a double deprotonation strategy for the cascade annulation of palladium–trimethylenemethanes and Morita–Baylis–Hillman carbonates. researchgate.netsci-hub.se This method constructs enantioenriched bicyclo[3.1.0]hexane frameworks with three contiguous quaternary stereogenic centers. researchgate.netsci-hub.se The reaction is initiated by the chemoselective activation of 2-(cyanomethyl)allyl carbonates to generate palladium–trimethylenemethane 1,3-dipoles. researchgate.netsci-hub.se A subsequent S N 2′-addition and a second deprotonation form a new 1,3-dipole species that undergoes a cascade [1+2]/[3+2] annulation to yield the complex bicyclic products with good to excellent enantioselectivity. researchgate.netsci-hub.se
Another example is the rhodium N-heterocyclic carbene-catalyzed diastereoselective tandem hetero-[5 + 2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes. acs.orgnih.gov This atom-economic process provides a regiospecific and diastereoselective route to [3.1.0] bicyclic products. acs.orgnih.gov
Radical cascade cyclizations also offer a powerful tool for constructing bicyclic structures. nih.gov For instance, the cobalt(II)-catalyzed radical cascade cyclization of 1,6-enynes with diazo compounds can be used to synthesize enantioenriched cyclopropane-fused tetrahydrofurans, which are bicyclo[3.1.0]hexane derivatives. nih.gov
Synthesis of Substituted and Functionalized this compound Derivatives
The synthesis of substituted and functionalized this compound derivatives is crucial for exploring their potential as bioactive molecules. Various methods have been developed to introduce functional groups at different positions of the bicyclic core.
One strategy involves the modification of existing bicyclo[3.1.0]hexane systems. For example, (N)-methanocarba nucleosides, which contain a bicyclo[3.1.0]hexane ring as a ribose replacement, have been functionalized at the C2 position of the adenine (B156593) base. nih.govnih.gov This has led to the development of potent and selective A3 adenosine (B11128) receptor agonists and antagonists. nih.govnih.gov
Another approach focuses on the construction of the functionalized bicyclic system from acyclic or monocyclic precursors. An Et3Al-mediated intramolecular epoxide opening and cyclopropanation reaction has been described for the efficient synthesis of highly functionalized bicyclo[3.1.0]hexane systems with perfect endo selectivity for H or F substituents. acs.orgnih.gov This methodology has been applied to the synthesis of potent and selective mGluR2/3 agonists. acs.orgnih.gov
A general synthetic strategy for preparing functionalized bicyclo[3.1.0]hexanes involves a cross-metathesis step to functionalize a terminal olefin of the precursor, followed by a carbene-mediated intramolecular cyclopropanation of the corresponding diazo intermediate. acs.org This combined approach allows for the diastereoselective introduction of a variety of chemical substituents at the tip of the cyclopropane ring. acs.org
Furthermore, a three-step sequence involving a copper-free Sonogashira coupling, a 5-exo-dig cyclization, and a diastereoselective ionic hydrogenation of the resulting bicyclic enamides has been developed for the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides. acs.org
The following table summarizes some of the key functionalized this compound derivatives and their synthetic precursors.
| Precursor | Reagents/Conditions | Functionalized Product | Application |
| (N)-Methanocarba nucleoside with 2-iodo-adenine | Alkynes, Sonogashira coupling | 2-Alkynyl substituted (N)-methanocarba nucleosides | A3 Adenosine Receptor Ligands nih.govnih.gov |
| Epoxy-alkene | Et3Al | Hydroxymethyl-bicyclo[3.1.0]hexane | mGluR2/3 Agonists acs.orgnih.gov |
| Terminal olefin precursor | Cross-metathesis, Diazo intermediate, Carbene cyclopropanation | Bicyclo[3.1.0]hexane with functionalized tip | Carbocyclic Nucleosides acs.org |
| 2-Iodocyclopropanecarboxamide | Terminal alkyne, Sonogashira coupling, 5-exo-dig cyclization, Ionic hydrogenation | 4-Substituted 3-azabicyclo[3.1.0]hexan-2-one | Synthetic Intermediates acs.org |
Stereoselective Fluorination Strategies for this compound Derivatives
The introduction of fluorine into bioactive molecules can significantly modulate their physicochemical and pharmacological properties. In the context of this compound derivatives, stereoselective fluorination is a key strategy to enhance potency and metabolic stability.
One notable approach involves the synthesis of 2'-fluoro-N-methanocarbathymidine (2'F-NMC) and its arabino epimer. The synthesis commences with cyclopenten-1-one, and asymmetry is introduced via a Corey-Bakshi-Shibata asymmetric reduction. A directed Simmons-Smith cyclopropanation reaction is then employed to install the cyclopropane ring. A crucial step is the Michael addition of dibenzylamine to a fluoroenone intermediate, which proceeds with good diastereoselectivity to establish the desired stereochemistry of the amino and fluoro substituents. escholarship.org
Another significant strategy is the synthesis of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. These compounds have been developed as potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR) antagonists. The synthesis of these derivatives often starts from a chiral bicyclo[3.1.0]hexanone precursor, which allows for the stereocontrolled introduction of the fluorine and amino groups. acs.org For instance, the synthesis of (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent group II mGluR antagonist, highlights the intricate stereochemical control required in these synthetic sequences. acs.org
Furthermore, the synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a selective group 2 mGluR agonist, and its 3-beta fluoro derivative has been reported. The Corey-Link methodology was employed for the stereoselective creation of the amino acid stereogenic center. nactem.ac.ukacs.org
The table below summarizes key stereoselective fluorination strategies for this compound derivatives.
| Starting Material | Key Reactions | Target Compound | Reference |
| Cyclopenten-1-one | Corey-Bakshi-Shibata reduction, Simmons-Smith cyclopropanation, Michael addition | 2'-Fluoro-N-methanocarbathymidine (2'F-NMC) | escholarship.org |
| Chiral bicyclo[3.1.0]hexanone | Stereocontrolled fluorination and amination | 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives | acs.org |
| 2-Cyclopentenone | Stereocontrolled synthesis | (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) | acs.org |
| Racemic bicyclo[3.1.0]hexane intermediate | Corey-Link methodology | 3-beta fluoro derivative of LY354740 | nactem.ac.uk |
Modifications at the Purine (B94841) Ring in Bicyclo[3.1.0]hexane-Based Nucleosides
Modifications of the purine ring in bicyclo[3.1.0]hexane-based nucleosides are crucial for tuning their receptor binding affinity and selectivity, particularly for adenosine receptors. These modifications often involve substitutions at the C2 and C6 positions of the purine scaffold.
A common strategy involves the use of a 2,6-dichloropurine (B15474) intermediate coupled with the bicyclo[3.1.0]hexane pseudosugar via a Mitsunobu reaction. The chlorine atoms at the C2 and C6 positions then serve as handles for further functionalization. For instance, N6-substituted adenosine derivatives can be prepared by substitution at the 6-position. nih.gov
Substitutions at the C2 position have also been extensively explored. The introduction of various functionalities at this position can significantly impact the biological activity. For example, combining the ring-constrained (N)-methanocarba modification with different groups at the 2-position of the adenine moiety has led to the development of potent P2Y1 receptor antagonists. scispace.comnih.govnih.gov A notable example is an (N)-methanocarba N6-methyl-2-iodo analogue, which displayed high affinity for the human P2Y1 receptor. scispace.com The 2-iodo group can be further functionalized, for instance, by substitution with trimethyltin. nih.gov
The following table provides an overview of modifications at the purine ring in bicyclo[3.1.0]hexane-based nucleosides.
| Bicyclo[3.1.0]hexane Precursor | Purine Precursor | Key Reactions | Resulting Modification | Reference |
| (N)-methanocarba cyclopentyl derivative | 2,6-Dichloropurine | Mitsunobu reaction, substitution at C6 | N6-substituted adenosine analogues | nih.gov |
| (N)-methanocarba pseudosugar | 2-Substituted adenine moiety | Phosphorylation prior to coupling | 2-Substituted adenine nucleotide analogues | scispace.comnih.gov |
| Bicyclic 5′-trityl intermediate | 2-Thioether-functionalized adenine | Convergent Mitsunobu reaction | 2-Thioether-substituted (N)-methanocarba-adenosines | rsc.orgrsc.org |
| (N)-methanocarba analogue of 2,6-dichloropurine-2′-deoxyriboside | - | Further functionalization | 2'-Deoxy analogues with purine modifications | nih.gov |
Chemical Transformations and Reactivity of the Bicyclo 3.1.0 Hexane Scaffold
Ring-Opening Reactions of Bicyclo[3.1.0]hexane Systems
The release of ring strain is a powerful thermodynamic driving force for reactions involving the bicyclo[3.1.0]hexane scaffold. This can be achieved through various mechanisms, including electrocyclic, anion-accelerated, and radical-mediated pathways.
Electrocyclic ring-opening of the cyclopropane (B1198618) moiety within the bicyclo[3.1.0]hexane system is a key transformation that generates reactive intermediates. This process can be initiated thermally or through catalysis, often leading to the formation of a π-allyl cation. The release of ring strain serves as a significant driving force for this transformation. d-nb.info For instance, gem-dihalocyclopropanes fused within the bicyclic system can undergo silver(I)-promoted or thermally-induced electrocyclic ring-opening to deliver a π-allyl cation intermediate. acs.organu.edu.au This reactive species can then be trapped by tethered nucleophiles to form new ring systems. acs.org
| Precursor System | Initiator/Catalyst | Key Intermediate | Driving Force | Final Product Type | Reference |
| Trichlorinated bicyclo[3.1.0]hexane | B(C6F5)3 (Lewis Acid) | Wheland complex (via π-allyl cation) | Ring strain release, Aromatization | Chlorobenzene byproduct | d-nb.info |
| gem-Dibromobicyclo[3.1.0]hexane | Silver(I) | π-Allyl cation | Ring strain release | Hexahydroindole | acs.org |
| gem-Dibromobicyclo[3.1.0]hexane | Heat (120 °C) | π-Allyl cation | Ring strain release | Allylic amine | anu.edu.au |
Ring-opening of the bicyclo[3.1.0]hexane scaffold can also be facilitated by anionic species. In specific molecular contexts, an intramolecular anion can initiate a cascade that leads to the cleavage of the cyclopropane ring. An example of this is seen in the reaction of 6-arylfulvenes containing an ortho-hydroxyl group with basic hydrogen peroxide. researchgate.net The process involves an initial epoxidation followed by a phenoxide ion-initiated epoxide ring opening. This generates an intermediate that undergoes an oxy-anion accelerated d-nb.infoacs.org-sigmatropic shift, demonstrating how an anionic moiety can promote rearrangements and ring-opening processes. researchgate.net
Additionally, studies on bicyclo[3.1.0]hexane systems with flanking ketone and ester or aldehyde groups show that methanolysis occurs with cleavage of an activated cyclopropane bond. nih.gov Under basic conditions, the specific bond cleavage is influenced by the nature and position of the activating groups, highlighting the role of anionic intermediates in directing the regioselectivity of the ring-opening. nih.gov
Radical reactions provide another avenue for the transformation of three-membered rings within or leading to bicyclic systems. While many radical-mediated transformations of cyclopropenes result in polysubstituted cyclopropanes, selective ring-opening of the cyclopropyl (B3062369) radical can afford valuable acyclic olefins. researchgate.net The kinetic barrier for the ring opening of cyclopropyl radicals is a critical factor that determines the reaction outcome. researchgate.net
One reported strategy involves an aminative ring-opening of cyclopropenes using an iron-aminyl radical to produce tetrasubstituted alkenyl nitriles with high stereoselectivity. researchgate.net Computational studies indicate that the stereocontrol is a result of both a substrate-directed radical addition and a subsequent stereospecific ring-opening of the cyclopropyl radical. researchgate.net Furthermore, photoredox-mediated processes have been developed for the (3+2) annulation of cyclopropenes with aminocyclopropanes to construct the bicyclo[3.1.0]hexane scaffold itself. rsc.org This transformation proceeds through a radical-based ring-opening of the aminocyclopropane, demonstrating the utility of radical strategies in forming these important carbocyclic structures. rsc.org General studies on the ring-opening of bicyclo[n.l.0]alk-2-yl radicals show a preference for cleavage of the more substituted bond, leading to the thermodynamically controlled product. ucl.ac.uk
Functional Group Interconversions of Amine and Bicyclic Moieties
Beyond ring-opening reactions, the bicyclo[3.1.0]hexane scaffold and its derivatives, including Bicyclo[3.1.0]hexan-2-amine, can undergo a variety of functional group interconversions. These reactions are essential for synthesizing analogues and complex target molecules.
Oxidation reactions are commonly employed to modify functional groups on the bicyclo[3.1.0]hexane core. For instance, a (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol can be efficiently oxidized to the corresponding (1R,5S)-bicyclo[3.1.0]hexan-2-one. acs.org Similarly, primary alcohols attached to the bicyclic framework have been oxidized to their corresponding aldehydes, which can then be used in subsequent reactions like reductive amination. nih.gov In derivatives of this compound containing other functional groups, such as sulfides, standard oxidation reactions can be performed. For example, a sulfide (B99878) can be converted to a sulfoxide (B87167) using reagents like sodium periodate (B1199274) or peracetic acid. google.com
| Substrate | Reagent(s) | Product | Reference |
| (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol | Not specified | (1R,5S)-Bicyclo[3.1.0]hexan-2-one | acs.org |
| Bicyclic primary alcohol | Not specified | Bicyclic aldehyde | nih.gov |
| Bicyclic sulfide derivative | Sodium periodate, peracetic acid | Bicyclic sulfoxide derivative | google.com |
Hydrolysis is a fundamental reaction in the synthesis and modification of bicyclo[3.1.0]hexane derivatives, including those containing an amine function. This reaction is often used to unmask carboxylic acid or amine groups from precursors like esters or nitriles. In the synthesis of a 2-amino-6-fluorobicyclo[3.1.0]hexane derivative, a key step involves the hydrolysis of an amino-nitrile precursor. google.com This transformation can be achieved using a mixture of acetic acid and 8 M HCl or with 60% H2SO4 at elevated temperatures to yield the final amino acid product. google.com
Similarly, ester groups on the bicyclic scaffold can be converted into carboxylic acids through common hydrolysis procedures. google.com In other systems, such as 4-substituted bicyclo[3.1.0]hex-2-ene-6-carbaldehydes, acid-catalyzed hydrolysis of the aldehyde can lead to the formation of corresponding lactols, demonstrating another application of this reaction type. rsc.org
| Substrate Functional Group | Reagents | Product Functional Group | Application | Reference |
| Amino-nitrile | 1:3 Acetic acid / 8 M HCl (75°C) or 60% H2SO4 (100°C) | Amino acid | Synthesis of 2-amino-6-fluorobicyclo[3.1.0]hexane | google.com |
| Ester (COOR) | Common hydrolysis conditions | Carboxylic acid (COOH) | Intermediate synthesis | google.com |
| endo-Aldehyde | Acid catalysis | Lactol | Prostaglandin analogue synthesis | rsc.org |
| exo-Aldehyde | More forcing acid conditions | Lactol | Prostaglandin analogue synthesis | rsc.org |
Amine-Directed Transformations (e.g., N-Alkylation through Reductive Amination)
The amine group in this compound serves as a versatile handle for a variety of chemical modifications, most notably N-alkylation through reductive amination. This reaction provides a straightforward method for the synthesis of N-substituted bicyclo[3.1.0]hexane derivatives. The process typically involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
Research has demonstrated the successful N-alkylation of a bicyclo[3.1.0]hexane-based amine with a range of aldehydes. rsc.org The choice of reducing agent can be tailored to the specific substrate and desired outcome. For instance, sodium borohydride (B1222165) (NaBH₄) has been effectively used, as its potent reducing ability can simultaneously reduce the formed imine and any unreacted aldehyde, thereby minimizing the formation of dialkylated byproducts. rsc.org Alternatively, borane-pyridine complex (BH₃·Py) has also been employed as a reducing agent in these transformations. rsc.org
The yields of these reductive amination reactions are generally moderate. For example, the reaction of a bicyclo[3.1.0]hexane-based amine with various aldehydes has been reported to produce N-alkylated products in yields ranging from 53% to 77%. rsc.org In some cases, the use of BH₃·Py in a buffered methanol (B129727) solution was found to give low yields, with unconsumed amine and aldehyde remaining at the end of the reaction. rsc.org Prolonging the reaction time in these instances led to the formation of an undesired N-methylated byproduct. rsc.org
Detailed findings from reductive amination reactions with a bicyclo[3.1.0]hexane-based amine are presented in the table below.
Rearrangement Reactions within the Bicyclo[3.1.0]hexane Framework
The inherent ring strain of the bicyclo[3.1.0]hexane skeleton makes it a substrate for various rearrangement reactions, which can be initiated by heat, light, or chemical reagents. smolecule.comubc.caresearchgate.net These rearrangements often involve cleavage of one or more bonds within the bicyclic system, leading to the formation of new carbocyclic or heterocyclic structures. The unique chemical reactivity of this scaffold makes it a valuable building block in organic synthesis for accessing diverse molecular architectures through fragmentation and rearrangement. d-nb.infonih.gov
Thermal rearrangements of bicyclo[3.1.0]hexane derivatives have been investigated, demonstrating that elevated temperatures can induce significant structural changes. rsc.orgcdnsciencepub.com For instance, the thermal ring-opening aromatization of bicyclo[3.1.0]hexan-2-ones is a known transformation, although it often requires high temperatures for the key 2π disrotatory ring-opening step. cdnsciencepub.com Theoretical studies on the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one have explored the complex potential energy surfaces involved in its transformation. rsc.org
Photochemical rearrangements also provide a pathway for the transformation of the bicyclo[3.1.0]hexane framework. Bicyclo[3.1.0]hex-3-en-2-ones, for example, are known to rearrange into phenolic compounds upon photo-irradiation. cdnsciencepub.com These reactions can proceed through either diradical or zwitterionic intermediates. researchgate.netcdnsciencepub.com
Acid-catalyzed rearrangements of bicyclo[3.1.0]hexane systems have also been observed. In one instance, a tricyclic compound containing a bicyclo[3.1.0]hexane core, when subjected to acidic conditions, underwent a Favorskii-like rearrangement followed by a retro-Michael addition. rsc.org Furthermore, the rearrangement of a 1-bicyclo[3.1.0]hexanylmethyl radical has been studied, indicating that radical-initiated pathways can also lead to skeletal reorganization. uci.edu
While specific studies detailing the rearrangement of this compound itself are not extensively documented in the provided search results, the general propensity of the bicyclo[3.1.0]hexane scaffold to undergo these transformations suggests that the presence of an amine group at the 2-position would likely influence the course of such reactions. The amine could act as a directing group or participate electronically in the rearrangement process, potentially leading to novel molecular structures.
Stereochemical Aspects and Conformational Analysis of Bicyclo 3.1.0 Hexan 2 Amine
Influence of the Rigid Bicyclo[3.1.0]hexane Scaffold on Molecular Stereochemistry
The fused ring system of bicyclo[3.1.0]hexane results in a conformationally constrained structure. Unlike more flexible cyclic systems, the bicyclo[3.1.0]hexane scaffold predominantly adopts a "boat-like" conformation. conicet.gov.arrsc.org This preference is a direct consequence of the steric strain introduced by the fused cyclopropane (B1198618) ring, which forces the five-membered ring into a specific puckered arrangement. Computational studies and experimental data from microwave and far-infrared spectroscopy have confirmed that the boat-like conformation is the most stable arrangement for the bicyclo[3.1.0]hexane system. conicet.gov.ar
This inherent rigidity has profound implications for the stereochemistry of substituents attached to the ring. In the case of Bicyclo[3.1.0]hexan-2-amine, the amine group's spatial orientation is largely dictated by the fixed conformation of the bicyclic core. The possible stereoisomers (endo and exo) and enantiomers of this compound will have well-defined and non-interconverting spatial arrangements of the amine group relative to the bicyclic framework. This structural rigidity is a key feature exploited in the design of molecules where precise positioning of functional groups is critical for biological activity. For example, the bicyclo[3.1.0]hexane scaffold has been used to lock the conformation of carbocyclic nucleosides into specific north or south conformations, mimicking the puckering of the ribose ring in natural nucleosides. nih.gov
The stereochemistry of derivatives can be unequivocally determined using techniques such as X-ray crystallography. For instance, the structure of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide was confirmed to exist in a boat conformation via single-crystal X-ray diffraction. rsc.org Similarly, the relative stereochemistry of other bicyclo[3.1.0]hexane derivatives has been established through X-ray analysis of crystalline derivatives. acs.org
Retention of Enantiopurity in Stereoselective Synthetic Transformations
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry where a specific stereoisomer is often responsible for the desired therapeutic effect. Several stereoselective synthetic strategies have been developed for the construction of the bicyclo[3.1.0]hexane skeleton, with a focus on controlling the formation of the chiral centers and maintaining enantiopurity throughout the synthetic sequence.
One common approach involves the intramolecular cyclopropanation of a suitably substituted cyclopentene (B43876) precursor. Asymmetric intramolecular radical cyclopropanation has been successfully employed to construct enantioenriched bicyclo[3.1.0]hexane skeletons. d-nb.infonih.gov These reactions often utilize a chiral catalyst, such as a copper(I)/chiral secondary amine cooperative system, to induce enantioselectivity. nih.gov The rigidity of the bicyclic product helps in preventing racemization under the reaction conditions.
Another strategy involves the resolution of a racemic mixture of a bicyclo[3.1.0]hexane intermediate. For example, in the synthesis of a spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic acid derivative, a key racemic intermediate was successfully resolved using (R)-(+)-α-methylbenzylamine to yield the desired enantiomer in excellent yield and purity. acs.org Lipase-catalyzed asymmetric acetylation has also been employed for the enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides, demonstrating the utility of enzymatic methods in achieving high enantiopurity. nih.gov
The table below summarizes some stereoselective synthetic methods used to produce bicyclo[3.1.0]hexane derivatives, which are foundational for obtaining enantiopure this compound.
| Synthetic Method | Key Features | Enantioselectivity |
| Asymmetric Intramolecular Radical Cyclopropanation | Utilizes a Cu(I)/chiral secondary amine cooperative catalyst. nih.gov | Good to excellent enantioselectivity. nih.gov |
| Resolution with a Chiral Amine | Employs a chiral resolving agent like (R)-(+)-α-methylbenzylamine. acs.org | Excellent yield and purity of the desired enantiomer. acs.org |
| Lipase-Catalyzed Asymmetric Acetylation | Enzymatic resolution of a racemic intermediate. nih.gov | Provides access to enantiomerically pure compounds. nih.gov |
| (3+2) Annulation of Cyclopropenes with Aminocyclopropanes | Convergent synthesis providing access to substituted bicyclo[3.1.0]hexanes. rsc.org | Highly diastereoselective. rsc.org |
Conformational Restriction within Bicyclo[3.1.0]hexane Systems and its Implications
The conformational rigidity of the bicyclo[3.1.0]hexane scaffold is one of its most significant and exploitable features. This rigidity severely restricts the conformational freedom of any side chains attached to the ring system. By incorporating the bicyclo[3.1.0]hexane core into a larger molecule, chemists can effectively "lock" a particular conformation of a pharmacophore, allowing for a detailed investigation of structure-activity relationships.
This principle has been successfully applied in the development of selective ligands for various biological targets. For instance, by using the bicyclo[3.1.0]hexane scaffold to constrain the conformation of histamine (B1213489) analogues, researchers were able to develop ligands with high selectivity for the H3 receptor subtype over the H4 receptor subtype. nih.gov Similarly, the conformational restriction imposed by the bicyclo[3.1.0]hexane backbone was instrumental in the development of a highly potent and selective inhibitor of the GABA transporter BGT-1.
The conformational preferences of the bicyclo[3.1.0]hexane system can be studied using computational methods, such as the analysis of Potential Energy Surfaces (PES). These studies consistently show a strong preference for the boat-like conformation and reveal a high degree of conformational restriction. conicet.gov.ar The table below, derived from conformational analysis data, illustrates the low-energy conformations of the bicyclo[3.1.0]hexane scaffold.
| Conformation | Relative Stability | Key Structural Features |
| Boat-like | Most stable | The five-membered ring adopts a boat-like pucker. conicet.gov.arrsc.org |
| Chair-like | Less stable | Higher in energy due to increased steric strain. |
| Envelope | Intermediate | The cyclopentane (B165970) ring has one carbon out of the plane of the other four. mdpi.com |
Theoretical and Mechanistic Investigations of Bicyclo 3.1.0 Hexan 2 Amine Reactions
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving bicyclo[3.1.0]hexane systems. These studies provide valuable insights into the electronic and structural factors that govern the formation and reactivity of these strained bicyclic compounds.
Analysis of Radical Processes in Bicyclo[3.1.0]hexane Formation
Radical-mediated reactions offer a versatile approach for the construction of the bicyclo[3.1.0]hexane skeleton. Computational studies have been instrumental in understanding the stepwise nature of these processes. One notable example is the intramolecular radical cyclopropanation of alkenyl aldehydes, which can be achieved using a cooperative catalytic system of Cu(I) and a secondary amine. Preliminary mechanistic studies support a stepwise radical process for this formal [2+1] cycloaddition nih.gov. The reaction is initiated by the formation of an enamine intermediate from the aldehyde and the secondary amine, which then undergoes a single electron transfer (SET) to a Cu(II) species, generating a radical cation. This is followed by a 6-endo-trig cyclization and subsequent cyclopropanation to yield the bicyclo[3.1.0]hexane product nih.gov.
Computational investigations into the aminative ring-opening of cyclopropenes using an iron-aminyl radical have also shed light on the role of radical intermediates. These studies suggest that the remarkable stereocontrol observed in the reaction is a result of both a substrate-directed radical addition and a subsequent stereospecific ring-opening of the cyclopropyl (B3062369) radical researchgate.net.
Investigation of Cycloaddition Pathways
Cycloaddition reactions are a cornerstone in the synthesis of bicyclic systems. Theoretical studies on the [3+2] annulation of cyclopropenes with various partners provide deep mechanistic understanding. For instance, the reaction of cyclopropenes with aminocyclopropanes under photoredox conditions is a powerful method for constructing the bicyclo[3.1.0]hexane core researchgate.net.
In a related study, the 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide to form 3-azabicyclo[3.1.0]hexane derivatives has been thoroughly investigated using DFT methods at the M11/cc-pVDZ level of theory beilstein-journals.org. These calculations revealed that the cycloaddition reactions are under kinetic control and proceed via an inverse electron demand mechanism, where the reaction is HOMOcyclopropene–LUMOylide controlled beilstein-journals.org. The calculated transition-state energies were in full agreement with the experimentally observed stereoselectivity beilstein-journals.org.
A DFT study on the Pt- and Au-catalyzed 1,5-enyne cycloisomerization to form the bicyclo[3.1.0]hexane skeleton has also provided mechanistic insights. Distortion/interaction analyses revealed that the diastereoselectivity of the Pt-catalyzed reaction is favored by a specific transition state geometry acs.org.
Transition State Analysis in Stereoselective Syntheses
The stereoselective synthesis of bicyclo[3.1.0]hexan-2-amine derivatives, such as the potent group II metabotropic glutamate (B1630785) receptor agonist (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), is of significant interest nih.govresearchgate.net. Understanding the origins of stereoselectivity requires detailed analysis of the transition states of the key bond-forming steps.
Computational studies on the asymmetric cyclopropanation reactions used to construct the bicyclic core have rationalized the observed stereochemical outcomes. The stereoselectivity is often governed by a combination of steric and electrostatic interactions in the transition state researchgate.net. For example, in the cobalt(II)-catalyzed radical cascade cyclization of 1,6-enynes with diazo compounds to form cyclopropane-fused tetrahydrofurans, DFT calculations have shown a significant energy barrier difference between the transition states leading to the major and minor enantiomers, which is consistent with the high enantioselectivity observed experimentally nih.gov.
The table below summarizes the calculated energy differences in a model system for a radical cascade cyclization, highlighting the energetic preference for the formation of one enantiomer.
| Transition State | Relative Energy (kcal/mol) | Enantiomeric Excess (calculated) |
| TS (Major Enantiomer) | 0.0 | >99% |
| TS (Minor Enantiomer) | +2.5 |
Data extrapolated from DFT calculations on a related radical cascade cyclization system nih.gov.
Role of Steric Constraints in Directing Reactivity and Selectivity
The rigid and strained nature of the bicyclo[3.1.0]hexane framework imposes significant steric constraints that play a crucial role in directing the outcome of chemical reactions. The efficient construction of highly substituted, particularly those with vicinal all-carbon quaternary stereocenters, remains a formidable challenge due to unfavorable steric hindrance d-nb.info.
Computational studies have been employed to probe the influence of steric factors on reactivity. For instance, in the quaternization reaction of tertiary amines with 2-(chloromethyl)oxirane, ab initio methods were used to investigate a series of amines with varying steric bulk. The study established a correlation between the steric effects, the nucleophilicity of the amines, and their reactivity, demonstrating that the rate of reaction is influenced by steric hindrance around the nitrogen atom dnu.dp.ua.
The stereochemical course of cyclopropanation reactions to form bicyclo[3.1.0]hexane systems is also heavily influenced by steric interactions. The facial selectivity of the reaction can be dictated by the steric bulk of the substituents on the cyclopentane (B165970) ring, which directs the incoming reagent to the less hindered face researchgate.net. In some radical reactions, the presence of a bulky group, such as an ortho-methyl group on an aromatic substrate, can completely inhibit the formation of the desired product due to steric hindrance .
The following interactive table presents a qualitative summary of the impact of steric hindrance on different reaction types involving bicyclo[3.1.0]hexane synthesis.
| Reaction Type | Steric Effect | Outcome | Reference |
| Intramolecular Radical Cyclopropanation | Presence of bulky ortho-substituents | Inhibition of product formation | |
| Asymmetric Cyclopropanation | Steric bulk of directing groups | High facial and exo/endo selectivity | researchgate.net |
| [3+2] Annulation | Congested vicinal stereocenters | Challenging to synthesize | d-nb.info |
| Amine Quaternization | Increasing alkyl substitution on amine | Decreased reaction rate | dnu.dp.ua |
Applications in Advanced Organic Synthesis As Chiral Building Blocks
Bicyclo[3.1.0]hexan-2-amine as a Versatile Chiral Intermediate in Organic Synthesis
This compound serves as a crucial and versatile chiral intermediate, providing a gateway to structurally diverse and complex molecular architectures. The primary amine group acts as a convenient synthetic handle for introducing a wide range of substituents or for constructing larger molecular frameworks. The rigid bicyclic core imposes specific conformational constraints, which is an invaluable feature in medicinal chemistry for designing molecules with well-defined three-dimensional shapes to enhance binding affinity and selectivity for biological targets. nih.gov
The synthesis of this chiral intermediate and its derivatives can be approached in several ways. One common strategy involves the intramolecular cyclopropanation of acyclic precursors. For instance, an intramolecular Simmons-Smith (IMSS) reaction of functionalized gem-diiodoalkanes containing allylic alcohols can successfully form the bicyclo[3.1.0]hexane system. researchgate.net Another approach involves a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to yield the core structure. researchgate.net More recently, methods using copper(I)/secondary amine cooperative catalysis have been developed for the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, allowing for the single-step construction of the bicyclo[3.1.0]hexane skeleton. d-nb.info These synthetic routes often establish the fused cyclopentane (B165970) and cyclopropane (B1198618) rings with a high degree of stereocontrol, which is essential for its application as a chiral building block.
Construction of Complex Molecular Architectures Utilizing the Bicyclo[3.1.0]hexane Core
The unique structural features of the bicyclo[3.1.0]hexane core are exploited by chemists to construct complex molecular architectures that are otherwise difficult to access. Its utility is demonstrated in the synthesis of precursors for rigid nucleosides, which are important in antiviral and anticancer research. nih.govtdx.cat For example, an intramolecular olefin keto-carbene cycloaddition reaction has been used to create the bicyclo[3.1.0]hexane template, which is then converted to a carbocyclic amine. This amine serves as a direct precursor to a family of nucleosides that are conformationally "locked" in a specific geometry, mimicking the southern hemisphere of the natural furanose ring's pseudorotational cycle. nih.gov
Convergent synthesis strategies, where complex molecules are assembled from several fragments, also provide an efficient route to molecules containing the bicyclo[3.1.0]hexane core. A (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions has been developed to build the five-membered ring onto a cyclopropane, forming the bicyclic scaffold in a convergent manner. nih.gov This method allows for the rapid assembly of the bicyclo[3.1.0]hexane system with multiple contiguous stereocenters. nih.govrsc.org The resulting complex structures serve as valuable synthetic intermediates for further functionalization. d-nb.info
| Synthesis Strategy | Key Reaction Type | Precursors | Resulting Structure | Reference(s) |
| Intramolecular Cyclization | Olefin keto-carbene cycloaddition | Acyclic olefin keto-carbene | Bicyclo[3.1.0]hexane template for nucleosides | nih.gov |
| Convergent Annulation | (3+2) Annulation | Cyclopropenes and Cyclopropylanilines | Substituted Bicyclo[3.1.0]hexanes | nih.gov |
| Intramolecular Cyclopropanation | Radical Cyclopropanation (Cu(I)/Amine Catalysis) | Alkenes and Aldehydes | Bicyclo[3.1.0]hexane with quaternary stereocenters | d-nb.info |
Synthesis of Conformationally Restricted Analogues for Structure–Activity Relationship Studies
A primary application of the bicyclo[3.1.0]hexane scaffold is in the synthesis of conformationally restricted analogues of bioactive molecules for structure-activity relationship (SAR) studies. nih.gov By locking the flexible side chains of neurotransmitters or other ligands into specific spatial arrangements, researchers can probe the bioactive conformation required for binding to a biological target. nih.govmdpi.com This strategy has been successfully employed to develop highly selective ligands for various receptors and transporters.
One prominent example is the development of inhibitors for the GABA transporter BGT-1. Starting with a known, non-selective GABA transporter inhibitor, further conformational restriction using the rigid bicyclo[3.1.0]hexane backbone led to the first highly potent and selective BGT-1 inhibitor. nih.gov This demonstrated that the bioactive conformation at BGT-1 was the syn-form, which was enforced by the bicyclic scaffold. nih.gov
Similarly, this approach has been applied to ligands for metabotropic glutamate (B1630785) receptors (mGluRs) and histamine (B1213489) receptors. nih.govmdpi.com The asymmetric synthesis of (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (HYDIA) produced a potent and selective antagonist for group II mGluRs, in contrast to more flexible glutamate analogues which act as agonists. nih.gov In the case of histamine, incorporating the bicyclo[3.1.0]hexane scaffold to restrict the spatial arrangement of the imidazole and aminoalkyl chain yielded analogues with high binding affinity and over 100-fold selectivity for the H₃ receptor subtype over the H₄ subtype. mdpi.com These studies underscore the power of using the bicyclo[3.1.0]hexane core as a tool to dissect molecular pharmacology and design more specific therapeutic agents. mdpi.com
| Bioactive Molecule | Bicyclic Analogue | Biological Target | Key Finding | Reference(s) |
| GABA | (1S,5R,6R)-6-aminobicyclo[3.1.0]hexan-6-carboxylic acid | GABA Transporter (BGT-1) | Developed the first highly potent and selective BGT-1 inhibitor (IC₅₀ = 0.59 µM). | nih.gov |
| Glutamate | (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (HYDIA) | Group II Metabotropic Glutamate Receptors (mGluRs) | Created a potent and selective antagonist for group II mGluRs. | nih.gov |
| Histamine | Imidazolyl-substituted bicyclo[3.1.0]hexane | Histamine H₃/H₄ Receptors | Achieved over 100-fold selectivity for the H₃ receptor (Kᵢ = 5.6 nM). | mdpi.com |
Exploration of Bicyclo 3.1.0 Hexan 2 Amine in Biological and Biomedical Research
Bicyclo[3.1.0]hexane Scaffold as a Design Element for Receptor Ligands and Enzyme Modulators
The rigid bicyclo[3.1.0]hexane structure is a key building block in the creation of molecules with specific three-dimensional shapes and notable biological activities. nih.gov Its conformational rigidity makes it an ideal scaffold for designing ligands that can selectively target receptors and modulators that can influence enzyme function. By locking the molecule into a particular shape, researchers can enhance potency and selectivity for specific biological targets. nih.govnih.gov This approach has been successfully applied in the development of various therapeutic agents.
Application in Methanocarba Nucleoside Analogues
The bicyclo[3.1.0]hexane ring system, also known as a methanocarba bridge, serves as a rigid substitute for the flexible ribose ring found in natural nucleosides. nih.govmdpi.com This substitution locks the cyclopentane (B165970) ring into a specific conformation, either a "North" (N) or "South" (S) pucker, which can significantly impact the molecule's interaction with adenosine (B11128) receptors. mdpi.comnih.gov This conformational constraint often leads to enhanced potency and selectivity for certain receptor subtypes. nih.gov For instance, introducing the (N)-methanocarba scaffold in place of the furanose ring in nucleoside agonists has been shown to increase the potency and selectivity for the A3 adenosine receptor (A3AR) compared to other adenosine receptor subtypes. nih.govnih.gov
A series of bicyclo[3.1.0]hexane-based nucleosides have been synthesized and studied to explore their affinity for P1 receptors. nih.govresearchgate.net These studies have focused on modifications at various positions of the purine (B94841) ring and the bicyclo[3.1.0]hexane moiety to establish clear structure-activity relationships. nih.govd-nb.info
Table 1: Affinity of selected (N)-methanocarba nucleosides at A3 Adenosine Receptors
| Compound | Modification | A3AR Affinity (Ki, μM) |
|---|---|---|
| 30 | Dibenzylamino at 6-position, methylthio at 2-position | 0.38 |
| 15 | para-Methoxybenzyl group | 0.50 |
| 42 | Triazole ester at 5'-position | 6.35 |
This table presents a selection of compounds and their corresponding A3 receptor affinities, illustrating the impact of different chemical modifications. d-nb.info
Design of Conformationally Restricted Glutamate (B1630785) Analogues
The bicyclo[3.1.0]hexane scaffold has been instrumental in the design of conformationally constrained analogues of glutamate, a key neurotransmitter. nih.gov By restricting the molecule's flexibility, researchers can create compounds that selectively target specific metabotropic glutamate receptors (mGluRs). researchgate.netmdpi.com
One notable example is the design of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, which was developed as a conformationally restricted analog of glutamic acid. nih.gov This design constrains the key torsion angles that determine the relative positions of the α-amino acid and distal carboxyl groups, leading to a molecule that closely mimics the proposed bioactive conformation of glutamate at group 2 mGluRs. nih.gov This work led to the discovery of highly potent and selective agonists for these receptors. nih.gov Further research has yielded novel bicyclo[3.1.0]hexane analogs that act as antagonists for mGlu2/3 receptors, showing potential for the treatment of depression. researchgate.net
Table 2: Activity of Bicyclo[3.1.0]hexane Glutamate Analogues at mGlu2/3 Receptors
| Compound | Activity | hmGlu2 IC50 (nM) | hmGlu3 IC50 (nM) |
|---|
| 18 | Antagonist | 46 ± 14.2 | 46.1 ± 36.2 |
This table highlights the inhibitory concentration of a potent mGlu2/3 receptor antagonist incorporating the bicyclo[3.1.0]hexane scaffold. researchgate.net
Development of Enzyme Mimics and Substrate Analogues (e.g., GlfT2 Analogues)
The bicyclo[3.1.0]hexane framework has also been utilized to create mimics of enzyme substrates, with the goal of inhibiting enzyme activity. An important target in this area is the mycobacterial galactofuranosyltransferase GlfT2, an enzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govsemanticscholar.org
Researchers have synthesized a series of UDP-Galf mimics based on a bicyclo[3.1.0]hexane-based amine. nih.govsemanticscholar.org The rigid scaffold is designed to mimic the conformation of the natural substrate, UDP-galactofuranose (UDP-Galf). nih.gov These mimics were synthesized through reductive amination of the bicyclo[3.1.0]hexane-based amine with various aldehydes. nih.govgoogle.com While these initial compounds were found to be weak inhibitors of GlfT2, this research demonstrates the potential of using the bicyclo[3.1.0]hexane scaffold to design enzyme inhibitors. nih.govsemanticscholar.org
Investigations into Molecular Mechanisms of Action
The biological effects of compounds containing the bicyclo[3.1.0]hexan-2-amine moiety are rooted in their specific interactions with biological macromolecules and their subsequent influence on cellular signaling pathways. nih.gov
Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Derivatives of this compound are designed to interact with specific proteins, including G protein-coupled receptors (GPCRs) like adenosine and metabotropic glutamate receptors. nih.govnih.gov The rigid bicyclo[3.1.0]hexane core orients the functional groups in a precise spatial arrangement, allowing for high-affinity binding to the target protein. nih.gov For example, in the case of adenosine receptor ligands, the bicyclo[3.1.0]hexane scaffold mimics the ribose sugar, and the attached purine base interacts with the receptor's binding pocket. nih.gov Similarly, glutamate analogues based on this scaffold position the amino and carboxylic acid groups to fit into the glutamate binding site of mGluRs. nih.gov
The bicyclo[3.1.0]hexane framework has also been incorporated into nucleoside analogues to study their interaction with nucleic acids and related enzymes. nih.gov The conformational rigidity of the scaffold can influence the structure of DNA or RNA when these analogues are incorporated, and can also affect the binding of enzymes that process nucleic acids. nih.gov
Modulation of Cellular Pathways (e.g., Signal Transduction, Metabolic Regulation, Gene Expression)
By binding to receptors, bicyclo[3.1.0]hexane-based molecules can trigger or block downstream signaling cascades. For example, agonists of group II mGluRs that incorporate the bicyclo[3.1.0]hexane scaffold can lead to the suppression of forskolin-stimulated cAMP formation, a key step in a major signal transduction pathway. nih.gov
Furthermore, agonists of the A3 adenosine receptor, which are built upon the bicyclo[3.1.0]hexane framework, have been shown to modulate various signaling pathways, including the phosphorylation of ERK1/2 and Akt, and the mobilization of intracellular calcium. nih.gov There is also evidence that A3AR agonists can influence gene expression. For instance, treatment of HL-60 cells with a highly selective A3AR agonist containing a bicyclo[3.1.0]hexane moiety led to the regulation of genes involved in immune-related events. nih.gov These findings underscore the potential of bicyclo[3.1.0]hexane-based compounds to modulate cellular functions at multiple levels.
Preclinical Research Applications of Bicyclo[3.1.0]hexane Derivatives
The unique structural features of bicyclo[3.1.0]hexane derivatives have prompted their evaluation in various preclinical research settings. These investigations aim to elucidate their therapeutic potential by studying their effects on cellular pathways and in models of human diseases.
In Vitro Studies in Cellular Models (e.g., Inflammation Pathways)
Derivatives of bicyclo[3.1.0]hexane have been investigated for their potential to modulate inflammatory pathways, primarily through their interaction with specific cellular targets like the adenosine A3 receptor (A3AR). The A3AR is known to be overexpressed in inflammatory cells, making it a promising target for therapeutic intervention. nih.govsemanticscholar.orgnih.gov
A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated for their affinity to adenosine receptors. nih.govsemanticscholar.orgnih.gov Radioligand binding studies were conducted to determine the inhibitory constant (Ki) of these compounds at the human A3 adenosine receptor. A lower Ki value indicates a higher binding affinity. One of the most potent derivatives, compound 30 (see table of compounds), displayed a moderate affinity for the A3AR with a Ki of 0.38 μM and exhibited high selectivity for this receptor subtype. nih.govsemanticscholar.orgnih.govpreprints.org The investigation into these derivatives helps to establish structure-affinity relationships, which are crucial for the development of more potent and selective A3AR ligands for potential use in inflammatory conditions. nih.govsemanticscholar.orgnih.gov
| Compound | Ki (μM) at human A3 Adenosine Receptor |
| 30 | 0.38 |
| 15 | 0.50 |
| 42 | 6.35 |
Investigations in Preclinical Disease Models (e.g., Cancer Research)
The application of bicyclo[3.1.0]hexane derivatives in preclinical cancer research has been a significant area of focus. Various studies have explored the antiproliferative and cytotoxic effects of these compounds against a range of cancer cell lines.
In one study, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] were synthesized and evaluated for their potential as antitumor agents. nih.gov The antiproliferative activity of these compounds was assessed in vitro against several human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined. Several of these derivatives demonstrated significant antiproliferative activity, with IC50 values in the low micromolar range after 72 hours of treatment. nih.gov For instance, the IC50 values for the most effective compounds ranged from 4 ± 2 to 14 ± 1 μM in K-562 (human erythroleukemia) cells, 12 ± 6 to 70 ± 4 μM in HeLa (human cervical carcinoma) cells, 8 ± 2 to 19 ± 5 μM in Jurkat (human T lymphocyte) cells, and 3 ± 1 to 9 ± 1 μM in CT26 (mouse colon carcinoma) cells. nih.gov
Further investigations revealed that these compounds could induce apoptosis (programmed cell death) and affect cell cycle distribution in HeLa and CT26 cells. nih.gov For example, one of the cycloadducts, 4e , was shown to decrease the percentage of living HeLa and CT26 cells nearly six-fold. nih.gov Morphological studies using confocal microscopy showed that treatment with these compounds led to the disappearance of actin filaments and a reduction in filopodium-like membrane protrusions in HeLa cells, suggesting a potential impact on cell motility and metastatic potential. nih.gov Preliminary in vivo experiments on the effect of these compounds on the dynamics of CT26 tumor growth in Balb/C mice were also performed. nih.gov
Another area of investigation involves the development of bicyclo[3.1.0]hexane-based ligands for the adenosine A3 receptor, which is overexpressed in cancer cells. nih.govsemanticscholar.orgnih.gov This overexpression makes the A3AR a potential target for cancer therapy. The development of potent and selective A3AR agonists, such as certain bicyclo[3.1.0]hexane derivatives, is an active area of research. nih.govsemanticscholar.orgnih.gov
Additionally, a series of 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks were studied for their in vitro antiproliferative activity against several cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), melanoma (Sk-mel-2), and osteosarcoma (U2OS), as well as murine melanoma (B16). nih.govmdpi.comresearchgate.net These compounds were found to significantly reduce cell proliferation in a time- and concentration-dependent manner. mdpi.com
| Compound Class | Cancer Cell Lines Tested | Observed Effects |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K-562, HeLa, Jurkat, CT26 | Antiproliferative activity, induction of apoptosis, cell cycle arrest, disruption of actin cytoskeleton. nih.gov |
| Bicyclo[3.1.0]hexane-based nucleosides | - | Targeting of A3 adenosine receptor, which is overexpressed in cancer cells. nih.govsemanticscholar.orgnih.gov |
| Spiro-fused 3-Azabicyclo[3.1.0]hexanes | K562, HeLa, Sk-mel-2, U2OS, B16 | Antiproliferative activity, reduction in cell motility. nih.govmdpi.comresearchgate.net |
Q & A
What are the key synthetic strategies for constructing the bicyclo[3.1.0]hexane scaffold?
Basic Research Question
The synthesis of bicyclo[3.1.0]hexane derivatives often involves cyclopropanation or annulation reactions. A common method is the photoinduced cyclization of pyridinium cations with stereocontrolled nucleophile addition to form aziridine intermediates, followed by regioselective ring opening and cyclopropanation of cyclopentenones . Another approach uses (3 + 2) annulation between aminocyclopropanes and cyclopropenes, catalyzed by transition metals like rhodium, to generate carbocyclic or heterocyclic derivatives . Retrosynthetic analysis (e.g., Scheme 1 in ) highlights the importance of protecting group manipulation and functional group interconversion to achieve target scaffolds.
How does the boat-like conformation of bicyclo[3.1.0]hexane derivatives influence their reactivity?
Basic Research Question
The intrinsically preferred boat-like conformation of bicyclo[3.1.0]hexane systems is critical for understanding their stereoelectronic properties. NMR and IR studies reveal that substituents on the scaffold (e.g., hydroxyl or carbonyl groups) can stabilize this conformation through hyperconjugation or steric effects . Deviations from this conformation, as debated in IR studies of thujanol derivatives, may lead to conflicting reactivity profiles in photochemical reactions or orbital-controlled transformations .
What methodological challenges arise in analyzing conformational equilibria of bicyclo[3.1.0]hexane derivatives?
Advanced Research Question
Conformational analysis requires multidisciplinary techniques :
- NMR spectroscopy : Lanthanide-induced shift (LIS) experiments differentiate axial vs. equatorial substituents in thujane derivatives .
- Computational modeling : Density functional theory (DFT) calculations reconcile discrepancies between experimental IR data (e.g., H-bonding in thujanol) and predicted boat conformers .
- X-ray crystallography : Resolves ambiguities in solid-state conformations but may not reflect solution-phase dynamics .
How can bicyclo[3.1.0]hexan-2-ones serve as precursors to functionalized aromatic systems?
Advanced Research Question
Bicyclo[3.1.0]hexan-2-ones undergo thermal 2π disrotatory ring-opening aromatization to yield polysubstituted benzoates. For example, heating these ketones with amines or alcohols produces anilines or ethers, respectively, via a concerted cleavage of the cyclopropane ring ( ). This method was applied in the synthesis of sekikaic acid methyl ester, demonstrating utility in natural product chemistry .
What role do bicyclo[3.1.0]hexane pseudosugars play in RNA interference (RNAi)?
Advanced Research Question
North bicyclo[3.1.0]hexane pseudosugars, when incorporated into siRNA, enhance nuclease resistance and improve binding affinity to RNA-induced silencing complexes (RISCs). Modifications at the 2'-position of the pseudosugar mimic ribose geometry while introducing rigidity, as shown in cellular assays targeting mRNA degradation .
How do strain energies in bicyclo[3.1.0]hexane systems affect their thermochemical stability?
Basic Research Question
The strain energy of bicyclo[3.1.0]hexane (38.6 kcal/mol) is higher than that of bicyclo[2.2.1]heptane (-95.1 kcal/mol), as determined by combustion calorimetry (). This strain influences reactivity:
- Thermal stability : Lower decomposition thresholds compared to less strained systems.
- Catalytic activation : Transition metals (e.g., Pt, Au) exploit strain to facilitate cycloisomerization of enynes into ketone-functionalized bicyclo[3.1.0]hexanes .
What contradictions exist in the design of bicyclo[3.1.0]hexane-based neuraminidase inhibitors?
Advanced Research Question
While bicyclo[3.1.0]hexane scaffolds mimic sialic acid in neuraminidase inhibitors (e.g., compound 4 in ), steric clashes between substituents (e.g., isopentyl groups) and the enzyme’s active site limit efficacy. Computational docking studies suggest that optimizing substituent orientation (e.g., amine vs. ether placement) is critical to overcoming resistance mutations in influenza strains .
How are enantiomerically pure bicyclo[3.1.0]hexane derivatives synthesized?
Advanced Research Question
Chiral auxiliaries and asymmetric catalysis are key:
- Manganese(III)-mediated oxidation : Enantioselective synthesis of bicyclo[3.1.0]hexan-2-ones via radical intermediates in ethanol .
- Functional group interconversion : Sensitive intermediates (e.g., cyano or ethoxycarbonyl groups) are stereospecifically introduced using isopropylidene protection strategies .
What catalytic systems enable cycloisomerization of hydroxylated enynes to bicyclo[3.1.0]hexanones?
Advanced Research Question
Platinum(II) chloride or (PPh₃)AuCl/AgSbF₆ catalyzes the cycloisomerization of propargylic alcohols into bicyclo[3.1.0]hexan-3-ones. Deuterium labeling studies support a mechanism involving cyclopropylmethyl platinum carbene intermediates, which undergo hydride shifts to form ketones .
How does bicyclo[3.1.0]hexane compare to other bridged systems in drug design?
Basic Research Question
Compared to bicyclo[2.2.1]heptane (norbornane), the bicyclo[3.1.0]hexane scaffold offers:
- Reduced lipophilicity : Lower molecular weight (C₆H₈ vs. C₇H₁₀) improves solubility.
- Enhanced rigidity : Boat conformation restricts rotational freedom, favoring target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
